4-(N-cyclopentylsulfamoyl)-N-(pyridin-2-ylmethyl)benzamide
Description
4-(N-cyclopentylsulfamoyl)-N-(pyridin-2-ylmethyl)benzamide is a sulfonamide-benzamide hybrid compound characterized by a benzamide core substituted with a cyclopentylsulfamoyl group at the 4-position and a pyridin-2-ylmethylamine moiety at the adjacent amide nitrogen.
Properties
IUPAC Name |
4-(cyclopentylsulfamoyl)-N-(pyridin-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c22-18(20-13-16-7-3-4-12-19-16)14-8-10-17(11-9-14)25(23,24)21-15-5-1-2-6-15/h3-4,7-12,15,21H,1-2,5-6,13H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVEUOAOYKHMCNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-cyclopentylsulfamoyl)-N-(pyridin-2-ylmethyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The cyclopentylsulfamoyl group is introduced through a sulfonation reaction, while the pyridin-2-ylmethyl group is added via a nucleophilic substitution reaction. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes or continuous flow systems. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Optimization of reaction conditions, including the use of green chemistry principles, is crucial for sustainable industrial production.
Chemical Reactions Analysis
Types of Reactions
4-(N-cyclopentylsulfamoyl)-N-(pyridin-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or tetrahydrofuran.
Substitution: Halogenating agents, nucleophiles, and electrophiles in various solvents and temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of new functional groups or the replacement of existing ones.
Scientific Research Applications
4-(N-cyclopentylsulfamoyl)-N-(pyridin-2-ylmethyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(N-cyclopentylsulfamoyl)-N-(pyridin-2-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Findings and Substituent Effects
Sulfonamide Substitution Patterns
- Cyclopentyl vs. Piperidinyl/Dimethyl Groups : The cyclopentylsulfamoyl group in the target compound may offer intermediate steric bulk compared to the piperidinyl group in 2D216 or dimethyl groups in compound 50. This could modulate binding to targets like NF-κB or PD-L1 by balancing hydrophobicity and steric accessibility.
- Fluorophenyl vs. Cycloalkyl : Fluorinated aryl groups (e.g., in compounds 4, 30, and 31) enhance PD-L1 inhibition, likely due to improved electron-withdrawing effects and π-π stacking. The cyclopentyl group in the target compound may instead prioritize metabolic stability over direct target affinity.
Amide-Linked Moieties
- Pyridin-2-ylmethyl vs. This feature is shared with anisamide derivatives (e.g., compound 4), which showed dual PD-L1 inhibition and antiproliferative effects.
Cytotoxicity and Selectivity
- Safety Profile : Sulfonamide-benzamide derivatives in demonstrated low cytotoxicity against fibroblast cell lines, suggesting the target compound may similarly prioritize selectivity.
- Antiproliferative Activity : Compound 31’s trifluoromethylphenyl group correlated with broad anticancer activity, whereas the target compound’s cyclopentyl group may limit off-target effects.
Implications for Future Research
The structural features of 4-(N-cyclopentylsulfamoyl)-N-(pyridin-2-ylmethyl)benzamide position it as a candidate for immunomodulatory or anticancer applications. Key research priorities include:
Target Identification : Testing against NF-κB or PD-L1 pathways, given the activities of analogs.
ADMET Profiling : Comparative studies with compounds 4 and 31 to assess solubility, metabolic stability, and toxicity.
Synthetic Optimization : Introducing halogen or methoxy groups (as in ) to enhance target affinity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
